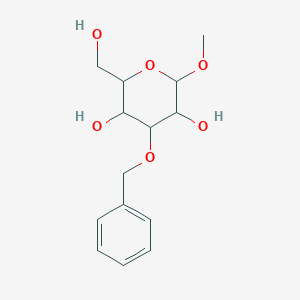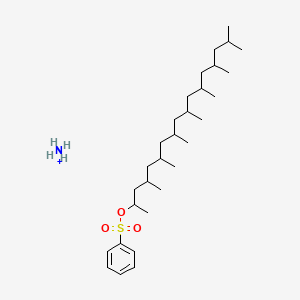
Methyl 3-O-benzyl-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-O-benzyl-D-glucopyranoside is a complex carbohydrate derivative that belongs to the class of oligosaccharides, polysaccharides, and modified saccharides . It is a modified glucose molecule where the hydroxyl group at the third position is substituted with a benzyl group. This compound is primarily used in synthetic organic chemistry due to its stability and resistance to unwanted reactions during synthetic procedures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-O-benzyl-D-glucopyranoside can be synthesized from glucose through various methods, including methylation, glycosylation, and carbonylation reactions . One common method involves the protection of hydroxyl groups to prevent unwanted side reactions. For instance, the synthesis of methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside involves the use of benzyl groups to protect the hydroxyl groups at the 2nd, 3rd, and 4th positions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale glycosylation reactions. The process includes the use of protecting groups to ensure selective reactions and high yields. The benzyl groups are introduced using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-O-benzyl-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as thiols or amines in the presence of a catalyst.
Major Products: The major products formed from these reactions include benzyl alcohols, carboxylic acids, and various substituted glucopyranosides .
Aplicaciones Científicas De Investigación
Methyl 3-O-benzyl-D-glucopyranoside has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 3-O-benzyl-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The benzyl group provides steric hindrance, which influences the compound’s reactivity and binding properties. The compound can form noncovalent interactions with proteins and other biomolecules, which are crucial for its biological activity .
Comparación Con Compuestos Similares
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside: This compound has benzyl groups at the 2nd, 3rd, and 4th positions, providing greater stability and resistance to hydrolysis.
Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside: Similar to Methyl 3-O-benzyl-D-glucopyranoside, but with benzyl groups at different positions, affecting its reactivity and applications.
Methyl 4,6-O-benzylidene-α-D-glucopyranoside: This compound is used as a chiral building block and intermediate in the preparation of different sugars.
Uniqueness: this compound is unique due to the specific positioning of the benzyl group at the third position. This positioning provides distinct reactivity and binding properties, making it valuable in synthetic organic chemistry and carbohydrate research .
Propiedades
IUPAC Name |
2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6/c1-18-14-12(17)13(11(16)10(7-15)20-14)19-8-9-5-3-2-4-6-9/h2-6,10-17H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGLQICHRQGRDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5'-(hydrogen P-1H-imidazol-1-ylphosphonate)](/img/structure/B12072992.png)
![[(E)-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)ethylideneamino] acetate;hydrochloride](/img/structure/B12072995.png)


![N-((3-Methoxythiophen-2-yl)methyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine hydrochloride](/img/structure/B12073029.png)
![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B12073035.png)

![Trisodium;[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12073054.png)
![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine](/img/structure/B12073055.png)
